C-di-IMP
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Overview
Description
. This compound plays a significant role in various biological processes, particularly in immune response modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclic di-IMP (sodium salt) involves the cyclization of inosine monophosphate. The process typically includes the following steps:
Activation of Inosine Monophosphate: Inosine monophosphate is activated using a coupling reagent such as carbodiimide.
Cyclization: The activated inosine monophosphate undergoes intramolecular cyclization to form cyclic di-IMP.
Purification: The product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of cyclic di-IMP (sodium salt) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclic di-IMP (sodium salt) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert cyclic di-IMP into reduced forms, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inosine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Cyclic di-IMP (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide cyclization and related chemical processes.
Biology: In biological research, cyclic di-IMP is utilized to investigate signal transduction pathways and immune responses.
Industry: In the biotechnology industry, cyclic di-IMP is used in the development of diagnostic assays and as a research tool in drug discovery.
Mechanism of Action
Cyclic di-IMP (sodium salt) exerts its effects primarily through interaction with immune cells. It enhances the activation of dendritic cells and macrophages, leading to an increased expression of surface markers such as MHC class I and II, CD80, CD86, CD40, and CD54 . This activation promotes a robust immune response, including both humoral and cellular immunity.
Comparison with Similar Compounds
Similar Compounds
Cyclic di-GMP: Another bacterial second messenger involved in biofilm formation and regulation of bacterial motility.
Cyclic di-AMP: Plays a role in bacterial cell wall homeostasis and osmotic stress response.
Uniqueness
Cyclic di-IMP (sodium salt) is unique in its ability to act as an adjuvant, enhancing immune responses when co-administered with antigens. Unlike cyclic di-GMP and cyclic di-AMP, which are primarily studied in bacterial contexts, cyclic di-IMP has broader applications in immunology and vaccine development .
Properties
Molecular Formula |
C20H22N8O14P2 |
---|---|
Molecular Weight |
660.4 g/mol |
IUPAC Name |
9-[(1S,6R,8R,9R,10S,15R,17R,18R)-3,9,12,18-tetrahydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22N8O14P2/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
VFTRASQVWRBMKD-XPWFQUROSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)O)O |
Origin of Product |
United States |
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